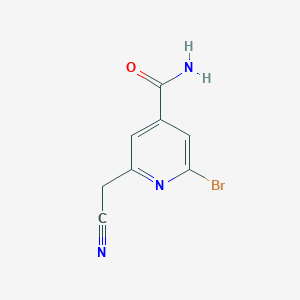

2-Bromo-6-(cyanomethyl)-4-pyridinecarboxamide

Description

2-Bromo-6-(cyanomethyl)-4-pyridinecarboxamide is an organic compound with the molecular formula C8H6BrN3O It is a derivative of pyridine, a basic heterocyclic organic compound

Properties

CAS No. |

312325-81-8 |

|---|---|

Molecular Formula |

C8H6BrN3O |

Molecular Weight |

240.06 g/mol |

IUPAC Name |

2-bromo-6-(cyanomethyl)pyridine-4-carboxamide |

InChI |

InChI=1S/C8H6BrN3O/c9-7-4-5(8(11)13)3-6(12-7)1-2-10/h3-4H,1H2,(H2,11,13) |

InChI Key |

ULQNACVRPIVZAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CC#N)Br)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(cyanomethyl)-4-pyridinecarboxamide typically involves the bromination of 6-(cyanomethyl)-4-pyridinecarboxamide. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(cyanomethyl)-4-pyridinecarboxamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often employed.

Major Products Formed

Substitution: Formation of 2-substituted-6-(cyanomethyl)-4-pyridinecarboxamides.

Reduction: Formation of 2-Bromo-6-(aminomethyl)-4-pyridinecarboxamide.

Oxidation: Formation of 2-Bromo-6-(carboxymethyl)-4-pyridinecarboxamide.

Scientific Research Applications

2-Bromo-6-(cyanomethyl)-4-pyridinecarboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(cyanomethyl)-4-pyridinecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and nitrile groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-6-methylpyridine

- 2-Bromo-4-cyanopyridine

- 2-Bromo-5-cyanopyridine

Uniqueness

2-Bromo-6-(cyanomethyl)-4-pyridinecarboxamide is unique due to the presence of both the bromine and cyanomethyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in other pyridine derivatives, making it a valuable compound for targeted research and development.

Biological Activity

2-Bromo-6-(cyanomethyl)-4-pyridinecarboxamide is a pyridine derivative with significant potential in medicinal chemistry and material science due to its unique structural features. This compound is characterized by a bromine atom at the second position, a cyanomethyl group at the sixth position, and a carboxamide functional group at the fourth position. Its molecular formula is C8H8BrN3O, with a molecular weight of 240.06 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . These findings suggest its potential as a lead compound in antibiotic development.

The exact mechanism of action for this compound remains to be fully elucidated, but it is believed to involve interaction with specific biological targets, potentially inhibiting key enzymes or disrupting cellular processes critical for bacterial survival. This interaction may enhance its pharmacological profile and therapeutic efficacy.

Structure-Activity Relationship (SAR)

The structural diversity of this compound may confer distinct biological activities compared to other similar compounds. A comparative analysis of structurally related compounds reveals variations in their antimicrobial potency, highlighting the importance of specific functional groups in influencing biological activity.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Bromo-4-pyridinecarboxamide | 312325-81-8 | Similar carboxamide structure, different bromine position |

| 2-Bromo-6-methylpyridin-3-amine | 5315-25-3 | Contains an amine group instead of cyanomethyl |

| 2-Bromo-6-methylpyridin-4-amine | 79055-59-7 | Similar methyl substitution pattern |

| 2-Bromo-4-methylpyridine | 126325-53-9 | Methyl group at different positions |

The unique combination of bromine, cyanomethyl, and carboxamide functional groups in this compound may enhance its potential as a therapeutic agent compared to others listed above.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various pyridine derivatives, this compound demonstrated significant inhibition against both E. coli and S. aureus , with minimum inhibitory concentrations (MICs) indicating its potential as an effective antimicrobial agent.

- Pharmacokinetics : Research on the pharmacokinetic profile of this compound suggests favorable absorption characteristics when administered orally, making it a candidate for further development as an oral antibiotic.

- In vitro Studies : In vitro assays have shown that this compound can effectively disrupt biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections where biofilms are prevalent.

Future Research Directions

Further studies are needed to fully elucidate the mechanisms of action and therapeutic potential of this compound. Areas for future research include:

- Detailed Mechanistic Studies : Investigating the specific interactions between the compound and its biological targets.

- In vivo Efficacy Testing : Conducting animal studies to assess the efficacy and safety profile in a living organism.

- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic effectiveness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.